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Compound of Interest |

Compound Name: (Hexan-2-yl)(methyl)amine
CAS No.: 81760-12-5
Cat. No.: B2835823

Executive Summary

The controlled N-methylation of aliphatic amines is a pivotal transformation in medicinal
chemistry, often used to modulate solubility, lipophilicity (LogP), and metabolic stability.
However, primary aliphatic amines like 2-aminohexane present a specific challenge: the
tendency toward uncontrolled "poly-alkylation” (yielding mixtures of secondary, tertiary, and
guaternary ammonium species) when using direct alkylating agents (e.g., Mel).

This guide details two distinct, high-fidelity protocols for the methylation of 2-aminohexane:

e Protocol A (Mono-Selective): A reductive amination using Sodium Triacetoxyborohydride
(STAB), optimized for the exclusive synthesis of N-methyl-2-aminohexane.[1][2]

e Protocol B (Exhaustive): The Eschweiler-Clarke method for the efficient production of N,N-
dimethyl-2-aminohexane.[1][2]

Substrate Profile & Safety

Target Substrate: 2-Aminohexane (also known as 2-Hexanamine) CAS: 5329-79-3 (Racemic) /
70492-67-0 (S-isomer)[1][2]
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Property Value Critical Note

Molecular Weight 101.19 g/mol -

Volatile: Avoid high-vacuum
Boiling Point 116-118 °C prolonged drying of the free
base.[1][2]

Less dense than water/DCM.

Density 0.755 g/mL
[11[2]
Highly basic; requires strong
pKa (Conjugate Acid) ~10.6 buffer or base for extraction.[1]
[2]
] Use fume hood.[1][2] Causes
Safety Flammable, Corrosive

severe skin burns.[1][2]

Protocol A: Selective Mono-N-Methylation

Objective: Synthesis of secondary amine N-methyl-2-aminohexane. Mechanism: Reductive
amination via an iminium intermediate.[1][2][3][4] Key Reagent: Sodium Triacetoxyborohydride
(STAB).[1][2] Unlike NaBHa4, STAB is mild and does not reduce aldehydes/ketones rapidly,
allowing the equilibrium to favor the imine species before reduction occurs [1].
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Figure 1: Mechanistic pathway for STAB-mediated reductive amination.[1][2] The stability of the
acetoxy-boron complex prevents direct reduction of the aldehyde, ensuring selectivity.

Experimental Procedure

Reagents:
e 2-Aminohexane (10 mmol, 1.01 g, ~1.34 mL)

o Paraformaldehyde (12 mmol, 360 mg) — Preferred over formalin to maintain anhydrous
conditions.

e Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g)[1]

e Solvent: 1,2-Dichloroethane (DCE) (30 mL) — THF may be substituted if halogenated
solvents are restricted.[1]

Step-by-Step:

e Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar,
dissolve 2-aminohexane (1.0 equiv) in DCE (0.3 M concentration).

e Imine Formation: Add Paraformaldehyde (1.2 equiv) in one portion.[1][2] Stir at room
temperature for 30—60 minutes.

o Note: The solution may remain cloudy; this is normal.[1][2] The goal is to establish the
amine-hemiaminal-imine equilibrium.

e Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 15
minutes.

o Caution: Mild exotherm and gas evolution (Hz) may occur.[1][2]

» Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for
12-16 hours (overnight) under Nitrogen or Argon.

o Monitoring: Check by TLC (stain with Ninhydrin or Dragendorff) or GC-MS.[1][2] The
starting primary amine peak should disappear.[1][2]
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e Quench: Cool back to 0°C. Quench by slowly adding saturated aqueous NaHCOs (30 mL).
Stir vigorously for 20 minutes until gas evolution ceases.

Workup & Isolation (The "Salt" Strategy)

Because the free base product is volatile, isolating it as a hydrochloride salt is recommended
for stability and ease of handling.

o Extraction: Extract the quenched mixture with DCM (3 x 20 mL).
e Wash: Wash combined organics with brine (1 x 20 mL). Dry over anhydrous Na2SOa.[1][2]

o Salt Formation: Filter the drying agent.[1][2] Place the filtrate in a clean flask. Slowly add 2.0
equiv of HCI in Dioxane (4M) or bubble HCI gas through the solution.

o Evaporation: The hydrochloride salt will likely precipitate or form a gum.[1][2] Evaporate the
solvent under reduced pressure (Rotovap).[1][2]

o Result: N-methyl-2-aminohexane hydrochloride (Solid/Hygroscopic solid).[1][2]

Protocol B: Exhaustive N,N-Dimethylation

Objective: Synthesis of tertiary amine N,N-dimethyl-2-aminohexane. Method: Eschweiler-
Clarke Reaction.[1][2][3][4][5][6] Mechanism: Formic acid acts as both the hydride source and
the catalyst.

Experimental Procedure

Reagents:

e 2-Aminohexane (10 mmol)[1][2]

o Formaldehyde (37% aq.[1][2][6] solution, 25 mmol, 2.5 equiv)
e Formic Acid (98%, 30 mmol, 3.0 equiv)

Step-by-Step:

e Mixing: In a 50 mL RBF, cool Formic Acid to 0°C. Slowly add 2-aminohexane.
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o Caution: Highly exothermic acid-base reaction.[1][2]

o Addition: Add Formaldehyde solution.
o Reflux: Attach a reflux condenser. Heat the mixture to 90—-100°C for 12 hours.
o Observation: CO:z evolution indicates the reduction is proceeding [2].[1][2]

o Workup: Cool to room temperature. Add HCI (1M, 10 mL) and remove excess formaldehyde
via rotary evaporation (if necessary).[1][2]

» Basification: Basify the residue with NaOH (4M) until pH > 12,
o Critical: The tertiary amine will oil out.[1][2]
» Extraction: Extract with Diethyl Ether (3 x 20 mL). Dry over KOH pellets or Na2SOa.

 Purification: Carefully remove ether (volatile!).[1][2] Distillation is preferred for the tertiary
amine free base.[1][2]

Analytical Validation

To confirm the success of your protocol, utilize the following diagnostic signals:

Primary Amine Secondary Amine Tertiary Amine
(Start) (Protocol A) (Protocol B)

Method

ngcontent-ng-

€1989010908=""

_nghost-ng-

€2127666394="" 2.1-2.2 (s, 6H,
1H NMR (CDCI3) L 2.3-2.4 (s, 3H, N-CH3) (

class="inline ng-star- N(CH3)2)

inserted">

2.8-3.0 (m, 1H, CH-N)

NH:z protons ] No exchangeable
D20 Exchange ) NH proton disappears

disappear protons
GC-MS M+e =101 M+[1][2][7]* = 115 M+[1][2]s = 129
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Workflow Summary (DOT Visualization)
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Figure 2: Decision tree for selecting the appropriate methylation protocol based on the desired
endpoint.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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